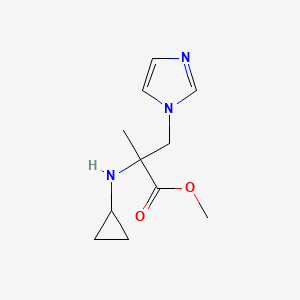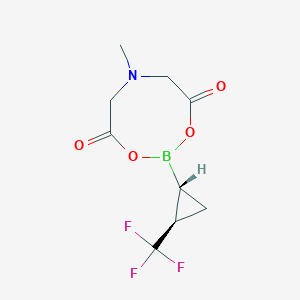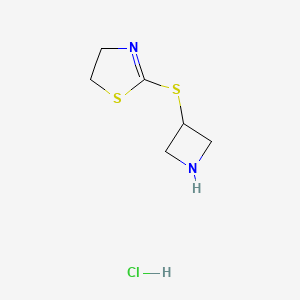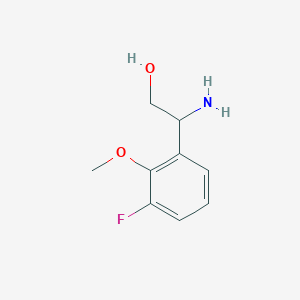
2-(3-Bromo-2-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using reagents such as bromine (Br2) and a fluorinating agent like Selectfluor.
Formation of Pyrrolidine Ring: The brominated and fluorinated phenyl compound is then subjected to a cyclization reaction with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-(3-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate (KMnO4) can introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products Formed
Substitution Products: Azides, nitriles
Oxidation Products: Alcohols, ketones
Coupling Products: Biaryl compounds
科学研究应用
2-(3-Bromo-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)pyrrolidine
- 2-(3-Bromo-2-chlorophenyl)pyrrolidine
- 2-(3-Bromo-2-methylphenyl)pyrrolidine
Uniqueness
2-(3-Bromo-2-fluorophenyl)pyrrolidine is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These properties can enhance the compound’s biological activity and make it a valuable tool in drug discovery and development.
属性
分子式 |
C10H11BrFN |
|---|---|
分子量 |
244.10 g/mol |
IUPAC 名称 |
2-(3-bromo-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI 键 |
LAWVVZKMCMFAJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


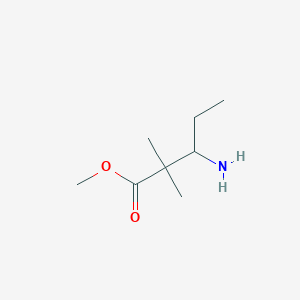
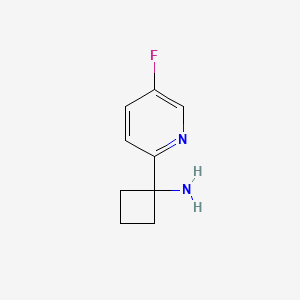
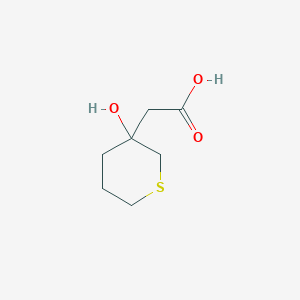
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
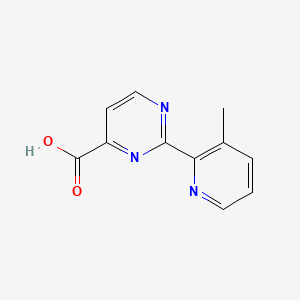
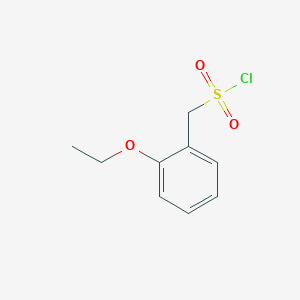
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
